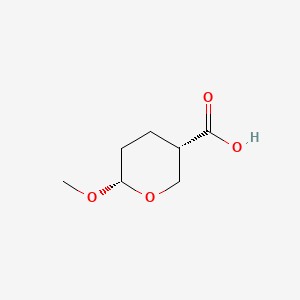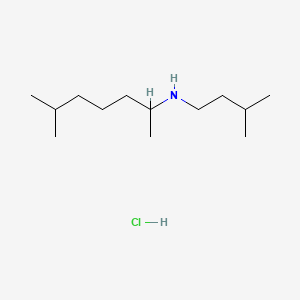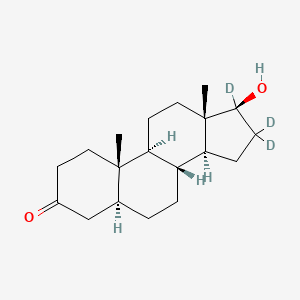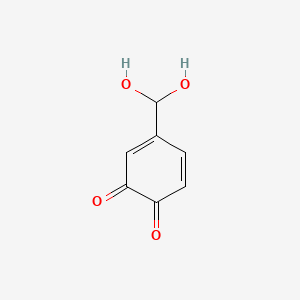![molecular formula C23H39NO19 B13835127 Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
Gal(b1-4)[NeuAc(a2-6)]a-Glc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gal(b1-4)[NeuAc(a2-6)]a-Glc typically involves the stepwise assembly of the monosaccharide units. The process begins with the protection of hydroxyl groups on the monosaccharides, followed by glycosylation reactions to form the glycosidic bonds. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this trisaccharide often employs enzymatic methods due to their specificity and efficiency. Enzymes such as sialyltransferases and galactosyltransferases are used to catalyze the formation of the glycosidic bonds under mild conditions, resulting in high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Gal(b1-4)[NeuAc(a2-6)]a-Glc undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original trisaccharide, such as oxidized or reduced forms, and substituted analogs .
Scientific Research Applications
Gal(b1-4)[NeuAc(a2-6)]a-Glc has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It plays a crucial role in cell-cell recognition and signaling, particularly in the immune system.
Mechanism of Action
The mechanism of action of Gal(b1-4)[NeuAc(a2-6)]a-Glc involves its interaction with specific receptors on the surface of cells. For example, it binds to hemagglutinin on the surface of influenza viruses, preventing the virus from attaching to and entering host cells. This interaction is mediated by the sialic acid moiety, which is recognized by the viral protein .
Comparison with Similar Compounds
Similar Compounds
Neu5Ac-α-(2,3)-Gal-β-(1-4)-GlcNAc: Similar structure but with a different linkage between sialic acid and galactose.
Gal-β-(1-3)-GlcNAc: Lacks the sialic acid moiety.
Neu5Ac-α-(2,6)-Gal-β-(1-3)-GlcNAc: Different linkage between galactose and glucose.
Uniqueness
Gal(b1-4)[NeuAc(a2-6)]a-Glc is unique due to its specific linkage pattern, which confers distinct biological properties. Its ability to inhibit influenza virus binding makes it particularly valuable in antiviral research .
Properties
Molecular Formula |
C23H39NO19 |
|---|---|
Molecular Weight |
633.6 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H39NO19/c1-6(27)24-11-7(28)2-23(22(37)38,43-19(11)12(30)8(29)3-25)39-5-10-18(15(33)16(34)20(36)40-10)42-21-17(35)14(32)13(31)9(4-26)41-21/h7-21,25-26,28-36H,2-5H2,1H3,(H,24,27)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18+,19+,20-,21-,23+/m0/s1 |
InChI Key |
XTRZUYGELACENT-YKZMYXNPSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


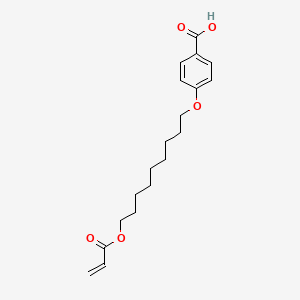
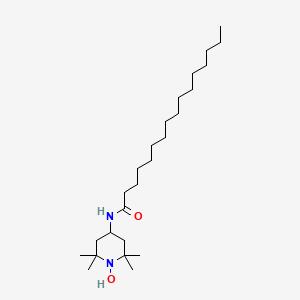
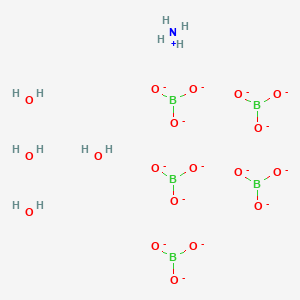
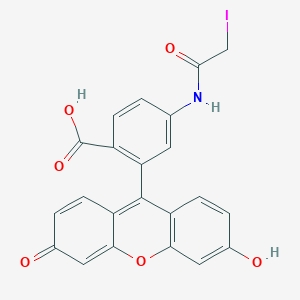
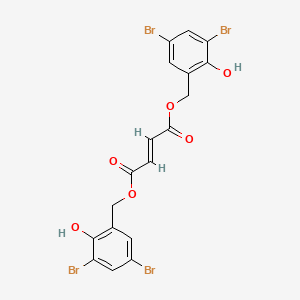
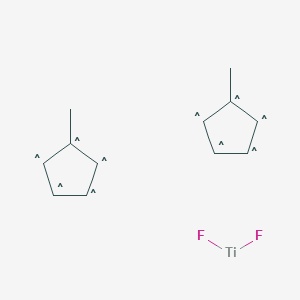
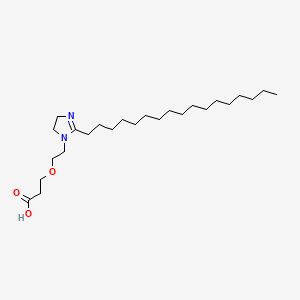
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
